molecular formula C52H32Cl4N18Na6O20S6 B12774802 Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 85959-11-1

Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12774802
CAS No.: 85959-11-1
M. Wt: 1701.1 g/mol
InChI Key: MVDCSFJJBUORPI-IPZNYOEBSA-H
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Description

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate is a complex organic compound. It is characterized by its multiple functional groups, including sulfonate, azo, and triazine groups. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate typically involves multiple steps:

    Formation of the Azo Compound: This step involves the diazotization of 2-chloro-5-sulphonatophenylamine followed by coupling with 1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl.

    Triazine Ring Formation: The azo compound is then reacted with cyanuric chloride to form the triazine ring.

    Stilbene Derivative Formation: The final step involves the reaction of the triazine-azo compound with stilbene-2,2-disulphonate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The azo group can undergo redox reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines or thiols are commonly used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium dithionite are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives.

Scientific Research Applications

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and proteins, affecting their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate can be compared with other similar compounds:

    Similar Compounds: Compounds such as Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate and related azo-triazine derivatives.

    Uniqueness: The presence of multiple functional groups and its specific chemical structure make it unique compared to other compounds.

Properties

CAS No.

85959-11-1

Molecular Formula

C52H32Cl4N18Na6O20S6

Molecular Weight

1701.1 g/mol

IUPAC Name

hexasodium;5-[[4-chloro-6-[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-chloro-6-[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C52H38Cl4N18O20S6.6Na/c1-23-43(45(75)73(71-23)37-21-31(95(77,78)79)11-13-33(37)53)69-67-35-17-27(9-15-39(35)97(83,84)85)57-49-61-47(55)63-51(65-49)59-29-7-5-25(41(19-29)99(89,90)91)3-4-26-6-8-30(20-42(26)100(92,93)94)60-52-64-48(56)62-50(66-52)58-28-10-16-40(98(86,87)88)36(18-28)68-70-44-24(2)72-74(46(44)76)38-22-32(96(80,81)82)12-14-34(38)54;;;;;;/h3-22,43-44H,1-2H3,(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,57,59,61,63,65)(H2,58,60,62,64,66);;;;;;/q;6*+1/p-6/b4-3+,69-67?,70-68?;;;;;;

InChI Key

MVDCSFJJBUORPI-IPZNYOEBSA-H

Isomeric SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)S(=O)(=O)[O-])N=NC8C(=NN(C8=O)C9=C(C=CC(=C9)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C1=C(C=CC(=C1)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)S(=O)(=O)[O-])N=NC8C(=NN(C8=O)C9=C(C=CC(=C9)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C1=C(C=CC(=C1)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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